5-(2-Nitrophenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ eco-friendly catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The isoxazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
5-(2-Nitrophenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in various biochemical pathways, while the isoxazole ring provides stability and specificity to the compound . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds like sulfamethoxazole and cycloserine share the isoxazole ring structure and have similar biological activities.
Nitrophenyl derivatives: Compounds containing the nitrophenyl group, such as nitrobenzene, exhibit similar chemical reactivity.
Uniqueness
5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is unique due to the combination of the nitrophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)7-5-9(17-11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLOMUSIMLNSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232028-11-3 |
Source
|
Record name | 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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